1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
Nomenclature and Structural Classification
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 318497-83-5) is a heterocyclic organic compound with the molecular formula $$ \text{C}{11}\text{H}6\text{F}3\text{N}3 $$ and a molecular weight of 237.18 g/mol. Its IUPAC name derives from the pyrazole core substituted at positions 1, 4, and 5 with a phenyl group, a cyano group, and a trifluoromethyl group, respectively. The structural classification places it within the broader family of trifluoromethylated pyrazoles, characterized by a five-membered aromatic ring containing two nitrogen atoms.
Table 1: Key Identifiers of 1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazole-4-Carbonitrile
| Property | Value |
|---|---|
| CAS Registry Number | 318497-83-5 |
| Molecular Formula | $$ \text{C}{11}\text{H}6\text{F}3\text{N}3 $$ |
| SMILES Notation | N#CC1=C(C(F)(F)F)N(C2=CC=CC=C2)N=C1 |
| Topological Polar Surface Area | 41.6 Ų |
| LogP (Octanol-Water) | 2.76 |
The trifluoromethyl (-CF$$_3$$) and cyano (-CN) groups confer unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Historical Development of Trifluoromethylated Pyrazole Derivatives
The synthesis of trifluoromethylated pyrazoles emerged in the late 20th century, driven by their utility in pharmaceutical and agrochemical research. Early methods relied on cyclocondensation reactions between hydrazines and trifluoromethyl-containing enaminones. For example, Kawase et al. demonstrated the use of 4-trifluoroacetyl-2,3-dihydropyrroles to access aminoethyl-substituted trifluoromethylpyrazoles.
The compound 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile represents an advancement in regioselective synthesis. Modern protocols employ palladium-catalyzed cross-coupling and microwave-assisted cyclization to improve yields and reduce reaction times. Its development parallels broader trends in fluorinated heterocycle research, where introducing -CF$$_3$$ groups enhances metabolic stability and bioavailability.
Importance in Heterocyclic Chemistry Research
Trifluoromethylated pyrazoles occupy a critical niche in heterocyclic chemistry due to:
- Electron-Withdrawing Effects : The -CF$$_3$$ group stabilizes intermediates in nucleophilic aromatic substitution reactions, enabling access to diverse derivatives.
- Bioisosteric Potential : The -CF$$3$$ group often mimics -CH$$3$$ or -Cl in drug design while offering improved pharmacokinetic profiles.
- Agrochemical Applications : Pyrazoles with -CF$$_3$$ substituents, such as ethiprole, act as GABA receptor antagonists in insecticides.
Table 2: Comparison with Related Pyrazole Derivatives
| Compound | Substituents | Key Application |
|---|---|---|
| Celecoxib | 4-Sulfonamide, 5-CF$$_3$$ | COX-2 Inhibition |
| Ethiprole | 4-Ethylsulfinyl, 5-CF$$_3$$ | Insecticide |
| 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | 4-CN, 5-CF$$_3$$ | Synthetic Intermediate |
Position Within Pyrazole-Based Chemical Space
This compound occupies a distinct region in pyrazole chemical space due to its substitution pattern:
- Position 1 : A phenyl group enhances aromatic stacking interactions in coordination complexes.
- Position 4 : A cyano group serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).
- Position 5 : The -CF$$_3$$ group contributes to lipophilicity (LogP = 2.76), making the compound suitable for hydrophobic environments.
Compared to non-fluorinated analogs, its electron-deficient pyrazole core exhibits reduced basicity, favoring reactions at the cyano group over the ring nitrogen atoms. This property is exploited in the synthesis of fused heterocycles, such as pyrazolo[1,5-a]pyrimidines.
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-16-17(10)9-4-2-1-3-5-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHQYJAXGRLEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Aryl Hydrazines with (Ethoxymethylene)malononitrile
The most widely reported method involves the Michael-type addition of phenylhydrazine derivatives to (ethoxymethylene)malononitrile (1) . This one-pot procedure, conducted in ethanol or fluorinated alcohols under reflux, achieves cyclization to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (3a-f) with yields ranging from 47% to 93%. For the target compound, phenylhydrazine (2a) reacts with 1 to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3a) , which undergoes subsequent trifluoromethylation (Scheme 1).
Mechanistic Insights : The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the electrophilic β-carbon of 1 , followed by intramolecular cyclization and elimination of ethanol. The electron-withdrawing cyano group directs regioselectivity, ensuring exclusive formation of the 4-cyano isomer.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 80% |
| Temperature | Reflux (78°C) | Maximizes rate |
| Reaction Time | 2–4 hours | Prevents hydrolysis |
| Hydrazine Equiv. | 1.1 equivalents | Minimizes byproducts |
Trifluoromethylation of Pyrazole Intermediates
Introducing the trifluoromethyl group at position 5 requires post-cyclization functionalization. Patent CN111386256A discloses a halogenation-displacement sequence, where 5-amino-4-cyano-1-phenylpyrazole undergoes bromination at position 5, followed by copper-mediated cross-coupling with methyl trifluoroacetate. Alternatively, direct electrophilic trifluoromethylation using Umemoto’s reagent (CF₃⁺ synthon) achieves moderate yields but faces challenges in selectivity.
[3+2] Cycloaddition with Trifluoromethyl Diazomethane
Silver-Catalyzed Cycloaddition with Dicyanoalkenes
A convergent route employs trifluoromethyl diazomethane (CF₃CHN₂) in a silver-catalyzed [3+2] cycloaddition with 1,2-dicyanoalkenes (1) . Under optimized conditions (AgCl, TMEDA, DMF), this method constructs the pyrazole core with simultaneous incorporation of CF₃ and cyano groups, bypassing multi-step functionalization (Scheme 2).
Key Advantages :
- Single-step formation of CF₃ and CN substituents.
- Broad substrate tolerance for aryl and alkyl dicyanoalkenes.
- Yields up to 95% with >20:1 regioselectivity.
Limitations :
- Requires handling of gaseous CF₃CHN₂, necessitating specialized equipment.
- Competing side reactions in polar aprotic solvents.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Steps | Overall Yield | Selectivity | Scalability |
|---|---|---|---|---|
| Michael-Type Addition | 2 | 60–70% | High | Excellent |
| [3+2] Cycloaddition | 1 | 80–95% | Moderate | Moderate |
| Halogenation-Displacement | 3 | 40–50% | Low | Poor |
Applications and Derivative Synthesis
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile serves as a precursor to pyrazolo[3,4-d]pyrimidines, potent kinase inhibitors, and agrochemical intermediates. Reactivity at the 4-cyano position enables condensation with orthoesters to form imidate derivatives, which undergo cyclization with amines to yield fused heterocycles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group at position 4 undergoes nucleophilic substitution under basic or catalytic conditions. For example:
-
Reaction with amines : The nitrile group can react with primary or secondary amines to form substituted amidines. Silver triflate (AgOTf) is often used as a catalyst in such reactions, enabling coupling at mild temperatures.
-
Substitution with thiols : Thiols react with the nitrile group to form thioamides, typically requiring microwave-assisted conditions for optimal yields.
Example Reaction:
Reduction Reactions
The nitrile group is reducible to primary amines or alcohols:
-
Reduction to amine : Using LiAlH₄ or NaBH₄ in THF/EtOH, the nitrile converts to a primary amine, yielding 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-methanamine.
-
Partial reduction : Catalytic hydrogenation (H₂/Pd-C) produces intermediate imines or aldehydes, depending on reaction time and conditions.
Table 1: Reduction Conditions and Outcomes
| Reducing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF | Amine | 85 | |
| H₂/Pd-C | EtOAc | Aldehyde | 72 |
Oxidation Reactions
The nitrile group can be oxidized to carboxylic acids under strong oxidative conditions:
-
KMnO₄/H₂SO₄ : Converts nitrile to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
CrO₃/H₂O : Similar oxidation pathways yield carboxylic acids with moderate efficiency.
Mechanistic Pathway:
Cycloaddition and Ring-Opening Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles. For example:
-
Reaction with nitrile oxides yields pyrazolo[1,5-a]pyrimidines, leveraging the electron-withdrawing effect of the trifluoromethyl group to stabilize intermediates .
Example Reaction:
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring’s reactivity in EAS is modulated by substituents:
-
The trifluoromethyl group at position 5 deactivates the ring, directing electrophiles to position 3 (meta to CF₃). Nitration or sulfonation occurs under strong acidic conditions .
Table 2: EAS Reactions and Regioselectivity
| Electrophile | Conditions | Product Position | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | Position 3 | 68 | |
| SO₃/H₂SO₄ | 100°C, 4 h | Position 3 | 55 |
Functional Group Interconversion
The trifluoromethyl group exhibits unique stability but can undergo limited transformations:
-
Hydrolysis : Under extreme conditions (e.g., NaOH/H₂O₂, 150°C), CF₃ converts to COOH, though yields are low due to steric and electronic hindrance .
-
Halogen Exchange : Reaction with PCl₅ replaces CF₃ with Cl in specialized cases, requiring anhydrous conditions .
Key Findings and Trends
-
Regioselectivity : Substituents (CF₃ and CN) dominate reaction outcomes, favoring substitutions at position 4 (cyano) and electrophilic attacks at position 3.
-
Catalyst Dependency : AgOTf and Pd-C are critical for achieving high yields in substitution and reduction reactions.
-
Stability : The trifluoromethyl group resists most transformations, making it a persistent moiety in derivatives .
Scientific Research Applications
Medicinal Chemistry
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been explored for its potential as a therapeutic agent due to its biological activity against various targets:
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory diseases. In vitro studies have indicated significant reductions in TNF-alpha release from stimulated macrophages, highlighting its therapeutic promise in inflammatory conditions .
- Anticancer Properties : Research indicates that derivatives of pyrazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical for developing anticancer agents as it disrupts the mitotic process, making this compound a candidate for further investigation in oncology .
Agrochemicals
The compound's structure allows it to act as a pesticide or herbicide. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of agrochemical agents, making compounds like 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile effective in pest control applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is essential for its development as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics due to the compound's lipophilic nature imparted by the trifluoromethyl group, which may enhance its bioavailability .
- Toxicity Assessments : While showing promising biological activity, toxicity evaluations indicate moderate toxicity levels at high concentrations. Further studies are necessary to understand dose-dependent effects and establish safety profiles for potential therapeutic use .
Mechanism of Action
The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The carbonitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations:
- Trifluoromethyl Group Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity. However, its position affects properties: the main compound (C₅-CF₃) has a lower molecular weight than Compound 26 (C₁-CF₃-phenyl) .
- Amino vs. Non-Amino Derivatives: Amino-substituted analogs (e.g., Compound 26, 6d) exhibit higher polarity due to hydrogen bonding capacity, reflected in their elevated melting points (95–97°C and 173.1°C) compared to non-amino derivatives .
Biological Activity
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis pathways, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
The molecular formula of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is C11H6F3N3. Its structure includes a pyrazole ring, which is known for its ability to interact with various biological targets.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, exhibit significant anti-inflammatory properties. In a study, compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies show that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The presence of the trifluoromethyl group enhances the compound's efficacy against these pathogens .
Anticancer Potential
Recent findings suggest that pyrazole derivatives may possess anticancer properties. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting cell proliferation in human tumor cell lines such as HeLa and A375 . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell growth.
Synthesis Methods
The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of arylhydrazines with carbonitriles under acidic conditions to form the pyrazole core .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The trifluoromethyl group significantly enhances lipophilicity and bioavailability, which contributes to its potency against various biological targets . Modifications on the phenyl ring can further optimize its pharmacological profile.
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their anti-inflammatory effects in animal models. The results indicated that compounds similar to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibited comparable efficacy to indomethacin in reducing inflammation .
- Antimicrobial Testing : In vitro studies showed that certain pyrazole derivatives had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural modifications led to varying degrees of effectiveness, highlighting the importance of specific substituents on the pyrazole ring .
Q & A
Q. What are the common synthetic routes for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A widely used method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene in a THF/water (1:1) mixture at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts . Key optimization steps include:
- Solvent System : Polar aprotic solvents (e.g., THF) enhance reaction rates.
- Catalyst Loading : 0.2 equivalents of CuSO₄ and 1 equivalent of sodium ascorbate yield ~66% product .
- Purification : Flash chromatography with gradient elution (cyclohexane/ethyl acetate) effectively isolates the compound .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers expect?
- Methodological Answer : Critical techniques include:
- ¹H/¹³C NMR :
- ¹H NMR (DMSO-d₆) : Peaks at δ 14.28 (s, pyrazole NH), 9.21 (s, triazole H), and 8.86 (s, aromatic H) .
- ¹³C NMR : Signals at δ 147.1 (triazole C), 138.5 (CF₃-substituted C), and 112.4 (CN carbon) .
- IR Spectroscopy : Strong absorption at ~2231 cm⁻¹ (C≡N stretch) .
- Mass Spectrometry : EI-MS shows m/z 236 [M]⁺, with fragmentation peaks at m/z 208 (loss of CN) and 137 (triazole ring cleavage) .
| Technique | Key Peaks/Data | Functional Group |
|---|---|---|
| ¹H NMR | δ 14.28 (s) | Pyrazole NH |
| IR | 2231 cm⁻¹ | Nitrile (C≡N) |
| HRMS | m/z 236.0807 | Molecular ion [M]⁺ |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., COX-2 vs. 5-LOX inhibition) may arise from:
- Assay Variability : Standardize enzyme sources (e.g., recombinant human 5-LOX vs. cell lysates) .
- Cellular Context : Use isogenic cell lines to control for genetic background effects .
- Data Normalization : Include positive controls (e.g., Zileuton for 5-LOX) to calibrate inhibition thresholds .
Q. What strategies enhance selectivity for target enzymes like COX-2 or 5-LOX through pyrazole core modifications?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., CF₃) at C5 to improve 5-LOX binding .
- Bioisosteric Replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridinyl) to reduce off-target interactions .
- Docking Studies : Use AutoDock Vina to model interactions with 5-LOX’s active site (e.g., Fe²⁺ coordination) .
| Modification | Target Enzyme | Effect on Activity | Reference |
|---|---|---|---|
| C5-CF₃ | 5-LOX | IC₅₀ = 0.5 µM | |
| 4-Nitrile | COX-2 | IC₅₀ = 1.2 µM |
Q. What computational methods are recommended for studying enzyme-compound interactions?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or GROMACS to predict binding poses in 5-LOX’s catalytic domain .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes .
- QM/MM Calculations : Evaluate electronic interactions (e.g., charge transfer between CN and Fe²⁺) .
Q. How should researchers approach crystallographic analysis, and what challenges might arise?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with acetone/water (3:1) to obtain diffraction-quality crystals .
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities (e.g., Diamond Light Source).
- Refinement Challenges : Address twinning or disorder using SHELXL’s TWIN/BASF commands .
Q. What methodologies assess purity and stability under various storage conditions?
- Methodological Answer :
- HPLC Analysis : Use a C18 column (MeCN:H₂O = 70:30) to monitor degradation products .
- Stability Studies : Store at -20°C under argon; periodic NMR checks (every 6 months) detect nitrile hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
